molecular formula C14H14O3S B1173137 [(Z)-pentylideneamino]urea CAS No. 13183-22-7

[(Z)-pentylideneamino]urea

Cat. No.: B1173137
CAS No.: 13183-22-7
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-pentylideneamino]urea is a derivative of valeraldehyde, formed through the reaction of valeraldehyde with semicarbazide. Semicarbazones are a class of compounds known for their versatile biological activities, including antimicrobial, anticonvulsant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: [(Z)-pentylideneamino]urea is typically synthesized through a condensation reaction between valeraldehyde and semicarbazide. The reaction is carried out in a solvent such as methanol or ethanol, often under reflux conditions. The general reaction scheme is as follows:

Valeraldehyde+SemicarbazideValeraldehyde Semicarbazone+Water\text{Valeraldehyde} + \text{Semicarbazide} \rightarrow \text{Valeraldehyde Semicarbazone} + \text{Water} Valeraldehyde+Semicarbazide→Valeraldehyde Semicarbazone+Water

Industrial Production Methods: While specific industrial production methods for valeraldehyde semicarbazone are not extensively documented, the synthesis generally follows the same principles as laboratory preparation. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: [(Z)-pentylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to valeraldehyde or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Valeric acid.

    Reduction: Valeraldehyde.

    Substitution: Various substituted semicarbazones.

Scientific Research Applications

[(Z)-pentylideneamino]urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Acetaldehyde semicarbazone
  • Benzaldehyde semicarbazone
  • Butyraldehyde semicarbazone

Comparison: [(Z)-pentylideneamino]urea is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to acetaldehyde semicarbazone and benzaldehyde semicarbazone, valeraldehyde semicarbazone has a longer alkyl chain, affecting its solubility and reactivity. Its biological activities also differ, with some semicarbazones showing more potent antimicrobial or anticonvulsant effects .

Properties

CAS No.

13183-22-7

Molecular Formula

C14H14O3S

Molecular Weight

0

Synonyms

Valeraldehyde semicarbazone

Origin of Product

United States

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